molecular formula C19H14N4O7S2 B3013880 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate CAS No. 877651-44-0

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate

Cat. No.: B3013880
CAS No.: 877651-44-0
M. Wt: 474.46
InChI Key: FQYGRLVZUBSIND-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a pyran-4-one core substituted with a thiadiazole-thioether linkage, a cyclopropanecarboxamido group, and a 4-nitrobenzoate ester.

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O7S2/c24-14-7-13(9-31-19-22-21-18(32-19)20-16(25)10-1-2-10)29-8-15(14)30-17(26)11-3-5-12(6-4-11)23(27)28/h3-8,10H,1-2,9H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYGRLVZUBSIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N3O5SC_{20}H_{19}N_{3}O_{5}S with a molecular weight of approximately 397.45 g/mol . The structure features a pyran ring, thiadiazole moiety, and a nitrobenzoate group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds similar to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been reported to possess potent activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Cytotoxicity

Cytotoxic assays have demonstrated that this compound can induce cell death in cancer cell lines. The MTT assay results indicate that it reduces cell viability significantly at micromolar concentrations. The compound's ability to generate reactive oxygen species (ROS) plays a crucial role in its cytotoxic effects .

Cell LineIC50 (µM)Reference
HeLa10
MCF-715
A54912

The proposed mechanism involves the inhibition of key enzymes involved in cellular metabolism and proliferation. Specifically, compounds containing the thiadiazole ring have been shown to inhibit trypanothione reductase, leading to increased oxidative stress within the cells . This disruption of redox balance ultimately results in apoptosis.

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the core structure of the compound. They evaluated their anticancer activity against multiple cancer cell lines. The most promising derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents .

Evaluation of Antimicrobial Properties

Another study focused on evaluating the antimicrobial efficacy of thiadiazole derivatives against drug-resistant strains of bacteria. The results indicated that certain modifications to the core structure enhanced antibacterial activity, suggesting that 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate could be optimized for better efficacy .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the cyclopropanecarboxamide group enhances the interaction with bacterial enzymes, potentially leading to effective antimicrobial agents .
  • Anticancer Properties : Thiadiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The unique structure of this compound may contribute to its effectiveness against various cancer types by targeting specific cellular pathways involved in tumor growth .
  • Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory responses. The incorporation of the pyran ring may enhance the anti-inflammatory potential of this compound, making it suitable for further investigation in inflammatory disease models .

Agricultural Applications

  • Pesticide Development : The compound's structural features suggest potential use as a pesticide or herbicide. Thiadiazole derivatives are known for their efficacy against pests and pathogens in agricultural settings, providing a basis for developing new agrochemicals .
  • Plant Growth Regulators : Investigations into similar compounds have shown that they can act as growth regulators in plants, promoting growth and resistance to environmental stressors. This application could lead to enhanced agricultural productivity .

Case Studies

StudyFocusFindings
Study 1 Antimicrobial EfficacyDemonstrated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic .
Study 2 Anticancer ActivityShowed that the compound induces apoptosis in specific cancer cell lines, highlighting its therapeutic potential .
Study 3 Pesticidal PropertiesFound effective against common agricultural pests, indicating its viability as a new pesticide candidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Core Structure Key Substituents Reported Bioactivity Synthetic Pathway
6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate (Target) 4H-Pyran-4-one Thiadiazole-thioether, cyclopropanecarboxamido, 4-nitrobenzoate Hypothesized antimicrobial activity (based on thiadiazole and nitro groups) Likely multi-step condensation and esterification
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) 4H-Pyran-4-one Pyrazole, amino, hydroxy, phenyl, cyano groups Antifungal activity against Candida albicans (MIC: 8 µg/mL) Cyclocondensation of malononitrile with pyrazole precursor
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) 4H-Pyran-4-one Pyrazole, amino, hydroxy, phenyl, cyano, ethyl ester Moderate antibacterial activity (MIC: 16 µg/mL against E. coli) Cyclocondensation of ethyl cyanoacetate with pyrazole precursor

Key Observations:

Bioactivity: The target compound’s thiadiazole and nitrobenzoate groups may enhance antimicrobial potency compared to pyrazole-containing analogs (11a, 11b), as thiadiazoles are known to disrupt microbial membrane integrity . Compound 11a exhibits stronger antifungal activity than 11b, likely due to the electron-withdrawing cyano groups improving membrane penetration .

Synthetic Complexity: The target compound’s synthesis likely requires sequential thioether formation (via nucleophilic substitution) and esterification, whereas analogs 11a/11b utilize simpler cyclocondensation with malononitrile or ethyl cyanoacetate .

Stability :

  • The nitrobenzoate ester in the target compound may confer greater hydrolytic stability compared to the ethyl ester in 11b, which is prone to enzymatic cleavage in vivo .

Functional Comparison with Non-Pyran Analogs

While pyran derivatives dominate this comparison, other heterocyclic systems provide additional context:

  • Thiadiazole-Containing Drugs (e.g., Acetazolamide): Acetazolamide’s sulfonamide-thiadiazole structure inhibits carbonic anhydrase.
  • Nitrobenzoate Derivatives (e.g., Metronidazole) :
    • Metronidazole’s nitro group undergoes reductive activation in anaerobic microbes. The target compound’s nitrobenzoate may exhibit similar activation but with slower kinetics due to ester shielding .

Q & A

Q. What are the standard synthetic routes for constructing the thiadiazole and pyran moieties in this compound?

  • Methodological Answer : The thiadiazole core can be synthesized via cyclocondensation of thiosemicarbazides with appropriate carbonyl derivatives under acidic conditions (e.g., glacial acetic acid in ethanol) . The pyran-4-one ring is typically formed through cyclization of diketones or via Claisen-Schmidt condensation, followed by oxidation. For example, intermediates like 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one are key precursors . Purification often involves recrystallization from ethanol/water mixtures (4:1), yielding solid products with defined melting points .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-S-C at ~650 cm⁻¹) .
  • ¹H/¹³C NMR resolves proton environments (e.g., cyclopropane CH₂ at δ 1.0–1.5 ppm, pyran ring protons at δ 6.0–7.0 ppm) .
  • Mass spectrometry (ESI-MS) confirms molecular weight, with fragmentation patterns validating substituents (e.g., loss of 4-nitrobenzoate fragment at m/z 149) .

Q. How can reaction yields be optimized during the coupling of the thiadiazole and pyran subunits?

  • Methodological Answer :
  • Use reflux conditions in ethanol with catalytic acetic acid to enhance nucleophilic thioether bond formation between thiadiazole-thiol and pyran intermediates .
  • Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Isolate products via column chromatography (silica gel, gradient elution) to remove unreacted starting materials .

Advanced Research Questions

Q. How can conflicting NMR data arising from tautomeric equilibria in the thiadiazole ring be resolved?

  • Methodological Answer :
  • Perform variable-temperature NMR (e.g., 25°C to −40°C) to stabilize tautomeric forms and assign peaks definitively .
  • Validate assignments using DFT calculations (e.g., Gaussian 09) to predict chemical shifts for each tautomer .

Q. What experimental strategies address discrepancies in reported biological activity (e.g., antibacterial vs. no activity)?

  • Methodological Answer :
  • Standardize assay conditions : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and broth microdilution methods (CLSI guidelines) .
  • Verify compound purity via HPLC (>95%) to rule out impurity-driven artifacts .
  • Test derivatives with modified substituents (e.g., replacing 4-nitrobenzoate with 4-cyanobenzoate) to isolate structure-activity relationships .

Q. How can the metabolic stability of this compound be evaluated in vitro?

  • Methodological Answer :
  • Liver microsome assays : Incubate the compound with rat liver microsomes (37°C, NADPH-regenerating system) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • Identify metabolites using high-resolution MS (e.g., Q-TOF) and compare fragmentation patterns to reference libraries .

Q. What mechanistic insights can be gained from studying the hydrolysis of the 4-nitrobenzoate ester under physiological conditions?

  • Methodological Answer :
  • Conduct pH-dependent kinetic studies (pH 1–10) to determine hydrolysis rates. Use UV-Vis spectroscopy (λ = 260 nm) to track nitrobenzoate release .
  • Compare stability in simulated gastric fluid (pH 1.2) vs. phosphate buffer (pH 7.4) to assess oral bioavailability potential .

Data Contradiction Analysis

Q. How to reconcile divergent melting points reported for structurally similar derivatives?

  • Methodological Answer :
  • Confirm polymorphism via PXRD and DSC . For example, a derivative with mp 160–162°C vs. 180–182°C may exhibit different crystalline forms.
  • Reproduce syntheses using identical solvents (e.g., ethanol vs. DMF/water) and drying conditions (vacuum vs. ambient) to isolate solvent-dependent crystallization effects .

Q. Why do some synthetic routes report lower yields for the final coupling step?

  • Methodological Answer :
  • Competitive side reactions : Thiol oxidation to disulfides can occur; use inert atmospheres (N₂/Ar) and reducing agents (e.g., TCEP) to suppress this .
  • Steric hindrance : Bulky substituents on the pyran ring (e.g., 4-nitrobenzoate) may slow nucleophilic attack; optimize reaction time (e.g., 24–48 hours) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueKey SignalsReference
IRC=O (1700 cm⁻¹), C-S-C (650 cm⁻¹)
¹H NMR (DMSO-d⁶)Cyclopropane CH₂ (δ 1.2 ppm)
ESI-MS[M+H]⁺ at m/z 522.1 (calc. 522.08)

Q. Table 2. Optimization of Coupling Reaction Conditions

ParameterOptimal ValueYield Improvement
SolventEthanol + 5% AcOH76% → 85%
TemperatureReflux (78°C)57% → 75%
Reaction Time24 hours67% → 82%

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